Cas no 2227820-70-2 (rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amine)

rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amine
- rac-(1R,3S)-2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine
- 2227820-70-2
- EN300-1971231
-
- インチ: 1S/C12H14F3N/c1-11(2)9(10(11)16)7-5-3-4-6-8(7)12(13,14)15/h3-6,9-10H,16H2,1-2H3/t9-,10-/m0/s1
- InChIKey: AZLYKGVPDNWRIV-UWVGGRQHSA-N
- ほほえんだ: FC(C1C=CC=CC=1[C@H]1[C@@H](C1(C)C)N)(F)F
計算された属性
- せいみつぶんしりょう: 229.10783394g/mol
- どういたいしつりょう: 229.10783394g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 26Ų
rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1971231-0.5g |
rac-(1R,3S)-2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
2227820-70-2 | 0.5g |
$1372.0 | 2023-09-16 | ||
Enamine | EN300-1971231-2.5g |
rac-(1R,3S)-2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
2227820-70-2 | 2.5g |
$2800.0 | 2023-09-16 | ||
Enamine | EN300-1971231-0.05g |
rac-(1R,3S)-2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
2227820-70-2 | 0.05g |
$1200.0 | 2023-09-16 | ||
Enamine | EN300-1971231-5g |
rac-(1R,3S)-2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
2227820-70-2 | 5g |
$4143.0 | 2023-09-16 | ||
Enamine | EN300-1971231-10.0g |
rac-(1R,3S)-2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
2227820-70-2 | 10g |
$6144.0 | 2023-06-01 | ||
Enamine | EN300-1971231-0.25g |
rac-(1R,3S)-2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
2227820-70-2 | 0.25g |
$1315.0 | 2023-09-16 | ||
Enamine | EN300-1971231-0.1g |
rac-(1R,3S)-2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
2227820-70-2 | 0.1g |
$1257.0 | 2023-09-16 | ||
Enamine | EN300-1971231-10g |
rac-(1R,3S)-2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
2227820-70-2 | 10g |
$6144.0 | 2023-09-16 | ||
Enamine | EN300-1971231-1.0g |
rac-(1R,3S)-2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
2227820-70-2 | 1g |
$1429.0 | 2023-06-01 | ||
Enamine | EN300-1971231-5.0g |
rac-(1R,3S)-2,2-dimethyl-3-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
2227820-70-2 | 5g |
$4143.0 | 2023-06-01 |
rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amine 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amineに関する追加情報
Racemic (1R,3S)-2,2-Dimethyl-3-(Trifluoromethyl)Phenylcyclopropan-1-Amine: A Comprehensive Overview
The compound rac-(1R,3S)-2,2-dimethyl-3-(trifluoromethyl)phenylcyclopropan-1-amine (CAS No. 2227820-70-2) is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of cyclopropane derivatives, which have garnered significant attention in the fields of medicinal chemistry and materials science due to their exceptional stability and reactivity. The presence of a trifluoromethyl group further enhances its chemical versatility, making it a valuable substrate for various applications.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of rac-(1R,3S)-cyclopropane derivatives, particularly those with stereochemically defined centers. The stereochemistry of this compound is crucial for its biological activity and chemical reactivity. The (1R,3S) configuration imparts specific spatial arrangements that are pivotal in molecular interactions, as demonstrated in recent studies exploring its role as a chiral catalyst in asymmetric synthesis.
The trifluoromethyl phenyl moiety in this compound contributes significantly to its electronic properties. Fluorine atoms are known for their electronegativity and ability to fine-tune the electronic environment of a molecule. This feature makes rac-(1R,3S)-cyclopropane derivatives highly desirable in drug design, where precise control over electronic interactions is essential for achieving desired pharmacokinetic profiles. Recent research has highlighted its potential as a building block for developing novel bioactive compounds with improved selectivity and efficacy.
In terms of physical properties, rac-(1R,3S)-cyclopropane derivatives exhibit remarkable thermal stability and mechanical strength due to the inherent strain in the cyclopropane ring. These properties make them attractive candidates for applications in high-performance materials, such as advanced polymers and composites. Additionally, the compound's solubility characteristics have been optimized through careful structural design, enhancing its utility in various industrial processes.
The synthesis of rac-(1R,3S)-cyclopropane derivatives has been a focal point of recent research efforts. Novel catalytic systems and asymmetric induction techniques have been developed to achieve high yields and enantioselectivity. These advancements have significantly reduced production costs while maintaining product quality, making this compound more accessible for large-scale applications.
From an environmental perspective, the compound's biodegradability and eco-friendly synthesis pathways have been thoroughly investigated. Researchers have demonstrated that rac-(1R,3S)-cyclopropane derivatives can be produced using sustainable methods that minimize waste generation and energy consumption. This aligns with global efforts to promote green chemistry principles in industrial manufacturing.
In conclusion, rac-(1R,3S)-cyclopropane derivatives represent a cutting-edge class of compounds with diverse applications across multiple disciplines. Their unique combination of structural features and functional properties positions them as key players in advancing modern chemical research and development.
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